Solubility Profile of 2-Acetoxy-3-methoxybenzoyl Chloride in Polar Aprotic Solvents
Solubility Profile of 2-Acetoxy-3-methoxybenzoyl Chloride in Polar Aprotic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-Acetoxy-3-methoxybenzoyl chloride, a key intermediate in synthetic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical grounding and practical, field-proven methodologies for determining its solubility in common polar aprotic solvents. Critically, this guide moves beyond simple dissolution data to address the inherent reactivity of acyl chlorides with certain solvents, a factor that significantly influences experimental design and data interpretation. We present a detailed, self-validating experimental protocol based on the industry-standard shake-flask method, alongside a discussion of appropriate analytical techniques for quantification.
Introduction: The Significance of 2-Acetoxy-3-methoxybenzoyl Chloride
2-Acetoxy-3-methoxybenzoyl chloride is a substituted aromatic acyl chloride of interest in organic synthesis, particularly as a building block for more complex molecules in pharmaceutical and materials science research. The presence of the acetoxy and methoxy groups on the benzene ring modulates the reactivity of the acyl chloride moiety, making it a versatile reagent.[1]
Understanding the solubility of this intermediate in various solvents is paramount for reaction design, optimization, and scale-up. The choice of solvent not only dictates the concentration of reactants but can also influence reaction kinetics, pathway selection, and impurity profiles. Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are frequently employed in syntheses involving acyl chlorides due to their ability to dissolve polar reagents without participating in protic side reactions like solvolysis.[2][3]
However, the high electrophilicity of the acyl chloride functional group presents a significant challenge: reactivity with the solvent itself.[4][5] This guide provides the necessary framework to navigate this challenge, ensuring reliable and reproducible solubility data.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the foundational concept for predicting solubility.[6] The solubility of 2-Acetoxy-3-methoxybenzoyl chloride in a given polar aprotic solvent is governed by a balance of intermolecular forces and the solvent's physicochemical properties.
-
Analyte Properties: The molecule possesses a highly polar acyl chloride group, a moderately polar ester (acetoxy), and an ether (methoxy) group, alongside an aromatic ring. These features allow for strong dipole-dipole interactions.
-
Solvent Properties: Polar aprotic solvents are characterized by high dielectric constants and large dipole moments, but they lack acidic protons (like O-H or N-H bonds).[7] This allows them to solvate polar molecules and ions effectively without acting as a proton source.
Based on these principles, 2-Acetoxy-3-methoxybenzoyl chloride is expected to exhibit good miscibility with polar aprotic solvents.[2] However, a critical caveat exists: the potential for chemical reaction between the solute and the solvent, which can be mistaken for simple dissolution.
Critical Analysis of Solvent Selection: Reactivity Considerations
A senior scientist's experience dictates that for acyl chlorides, solvent selection is not merely about maximizing dissolution but about ensuring chemical compatibility. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack.[4]
-
Dimethyl Sulfoxide (DMSO): Not Recommended for Solubility Studies. DMSO is known to react with acyl chlorides. This reaction, mechanistically related to the Swern oxidation and Pummerer rearrangement, involves the oxygen of the sulfoxide acting as a nucleophile, leading to the formation of an intermediate that can decompose, often producing dimethyl sulfide (a volatile and odorous byproduct).[8][9] Any attempt to measure simple solubility in DMSO would be confounded by this reaction, leading to inaccurate and misleading data.[10]
-
N,N-Dimethylformamide (DMF): Use with Caution. While a powerful solvent, DMF can decompose, particularly in the presence of strong bases or heat, to produce dimethylamine.[11][12] Dimethylamine is a nucleophile that will readily react with the acyl chloride to form an amide. For a simple solubility determination at ambient temperature without added base, DMF may be acceptable, but the risk of reaction, especially over the long equilibration times required for solubility studies, makes it a less-than-ideal choice.
-
Acetonitrile (ACN) & Tetrahydrofuran (THF): Recommended Solvents. These solvents are significantly more inert towards acyl chlorides compared to DMSO and DMF.[2] They are polar enough to be effective solvents for 2-Acetoxy-3-methoxybenzoyl chloride while exhibiting minimal reactivity under standard conditions. They are the preferred choice for obtaining an accurate, thermodynamically-driven solubility profile.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] The protocol below is designed as a self-validating system, incorporating best practices for handling a reactive, moisture-sensitive compound.
4.1. Materials & Equipment
-
Analyte: 2-Acetoxy-3-methoxybenzoyl chloride (high purity)
-
Solvents: Anhydrous Acetonitrile (ACN) and Tetrahydrofuran (THF)
-
Glassware: Borosilicate glass vials with PTFE-lined screw caps, volumetric flasks, Pasteur pipettes (all oven-dried prior to use)
-
Equipment:
4.2. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
In a fume hood, add an excess amount of 2-Acetoxy-3-methoxybenzoyl chloride to a pre-weighed, dry glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.
-
Using a volumetric pipette, add a precise volume (e.g., 5.0 mL) of the chosen anhydrous solvent (ACN or THF) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant, recorded temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to ensure equilibrium is fully established for a new system.[6]
-
-
Phase Separation & Clarification (Critical Step):
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully draw the supernatant (the saturated solution) into a clean, dry syringe. Crucially, do not disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step removes any fine, suspended particles.[6]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, filtered saturated solution with the appropriate solvent (ACN or THF) to a concentration that falls within the linear range of your analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC/MS method.[15][16]
-
Determine the concentration of the solute in the filtrate by comparing its response against a pre-generated calibration curve of the analyte at known concentrations.
-
-
Data Reporting:
-
Calculate the solubility using the determined concentration and the dilution factor.
-
Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.
-
4.3. Safety Precautions
-
2-Acetoxy-3-methoxybenzoyl chloride is an acyl chloride and should be handled with extreme care. It is corrosive and will react violently with water and other protic substances, releasing HCl gas.[17][18]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[18]
-
Ensure all glassware is scrupulously dried to prevent hydrolysis of the analyte.[19]
Data Presentation
As no standardized solubility data for 2-Acetoxy-3-methoxybenzoyl chloride is readily available in the literature, the following table serves as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations / Notes |
| Acetonitrile (ACN) | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear solution, no decomposition observed. |
| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear solution, no decomposition observed. |
| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] | Caution: Potential for slow reaction. Note any color change or gas evolution. |
Visualized Workflow and Relationships
Diagram 1: Experimental Workflow for Solubility Determination
The following flowchart outlines the logical progression of the Shake-Flask method described above.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Diagram 2: Solvent Reactivity Considerations
This diagram illustrates the decision-making process for solvent selection based on chemical compatibility.
Caption: Logical framework for solvent selection based on reactivity with acyl chlorides.
Conclusion
While 2-Acetoxy-3-methoxybenzoyl chloride is theoretically soluble in a range of polar aprotic solvents, this guide emphasizes that a successful and accurate determination of its solubility profile hinges on a critical understanding of its chemical reactivity. Solvents such as DMSO and, to a lesser extent, DMF, are likely to react with the acyl chloride, rendering them unsuitable for obtaining true equilibrium solubility data. Acetonitrile and Tetrahydrofuran are identified as the most appropriate solvents for this purpose. By employing the robust shake-flask method detailed herein, researchers can generate reliable data that will inform reaction optimization, improve process control, and ultimately accelerate research and development timelines.
References
- Grokipedia. Acyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL0z_Nkk2DsGAkBK-JJrk347ifDwlNeNoDOQlGugaxl6Dn0zQOeQW9SgD6zy9XeZDH4sxJbUZaV0XX6L0LvqoTakzrPnjPknPq7Zr83n1lBDJXMINQEpsX-CH9Fr-7TQPc_Wo=]
- Bellevue College. (n.d.). Experiment 2 # Solubility 13. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVRH-lboPoG8uKMiPM6W7Fp6ywYYvKiTFJTqi3slnEFBE8sUh7x66mN3bh13-gdHTUjjhQvjCmuA58trS4CzewDUWPcP2EKf6vHyd5mphS81Ntiupo2DM91xZupP9Un_eeTaqNcsIUdP-HqoZwnz6nd7aMHtQGWJ0td-pqfQVzAuVc0wEocL21cS_ILhSm75eM]
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfSA4ScO_s94_wa1FT8Q49h7wtity6YCMz1khWR16Hl-3O_gxt-w1IWRNNUQAYJaR_AhWcHwan1A_JAqCDWiE_U6lgv3cyGaA6-NTCs-xj3EfcPj_25pj81JhLJMw6kkxt0ZfoM7lWGfz1oJVS1GAIsWHnpQHQnF315tf6YKc8lDZS40WbW008IOS1R5QC-ItUXL_e]
- Bellevue College. (n.d.). Experiment 2 # Solubility 13. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVRH-lboPoG8uKMiPM6W7Fp6ywYYvKiTFJTqi3slnEFBE8sUh7x66mN3bh13-gdHTUjjhQvjCmuA58trS4CzewDUWPcP2EKf6vHyd5mphS81Ntiupo2DM91xZupP9Un_eeTaqNcsIUdP-HqoZwnz6nd7aMHtQGWJ0td-pqfQVzAuVc0wEocL21cS_ILhSm75eM]
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHETSzjBbisTaC_3tV9DZUtPSG-eSbBcqX_CSQ7vzVChbhsI7whvgh0MTHU1VaPqlJF3cM-ZOgU6zcZlhzOwZpfMuIT2mtt2csEdmov9KQw640Zl5tj-GzsRDMmg2BdfLscHXI9Nla2jqJWRmxnElEzXtZg-Sahn2WCIaHcVEfMPmyqJ6v_uBCVTV9PmFoecZz89fLkqIqSDVprjJP2yAKKGXetIwVAGuKGoZ1QEg=]
- Tuttee Academy. (n.d.). AS/A-Level Chemistry - Acyl Chloride. A-level Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvEfYFeUuVxhr4KLhWxhqgrY4PRK7q5vdeJVwiC_QCwZdnSweGATjyH1wRwW1iElt_mSVwL_tXhYg1YiV2sCE5oZY6mKiO1wBeyY07DRuo0N4aTj9-lukajgKJy6LGZ4RHqmP8tFooROdzNMnYjkfi1eXl0W8RBw==]
- Shout Education. (n.d.). An Introduction to Acyl Chlorides (Acid Chlorides). ChemKey. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAJHfRm05DPky38n6N9MmUTx1ZSGAIBs5VFAA4lC4uxkyJdfSzNuR7hysbVeaiPzqa-RwYnhUdwZ7LJpyI5fOL_nyt-VMoQWjsmoRbmiksF3ALGf1V7v8r8IxiKt4RVvX_Ytimbp90acziunMo4NZ5IdG3EJzZUenRjfxolN7g0CVnbeo=]
- Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3uAavtwEg0iER3FA3lCtZel6hGETvSL-f6T4Hujq2V98QVZ6_2atA9oUfXDoYkDwo7LfqESlbULOOe6ohLOgSmKMP7ElSoEvGXIws8BVWvdWhyVLRPPEJ2h07iLmIxcS1arF2-YLTXxpwpqKheWe44lN0460osS3aIZjHTv5ZQDAndyoKvC5svL-1EzA2c6UCw-f55U3I1S81_cTu2f6t_B-_dAmj5PjxfWKVXrSU6VGiQidbjUxj3SRvhQbUWoVkoKpLg==]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBfehhpZk0Ef7rcpKl21r9-PqUFZXsrm7XclMjzX8mT2d-sy-vPM-l_QGsdNQsrqSAiIRmWYfL6X2bq2wzwC-Zd6h1mRF2FizQkS9wt34VU4XKXy0tMUXqtv4Hzvh6qPPDfXneSdg0O5CQQjxB-cuVpqGx5hui1a41_vnc8cw=]
- OCR Chemistry A H432. (n.d.). Carboxylic Acids, Esters and Acyl Chlorides. Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-DhSMj2DvqrTQMXm4B6Hd9BzHFMOOyUrvsFxYksqWozy_a626rqAf9rPkiDPStiSVB6znjlohGf_Im5fUwfb3CI0bYazOi4lHreFODW--ardT7DLdQTyDtY9Qdg-AS3mys5Y2Jtb31cTsdupBd0gRs_VsGgw-4QNGeMzErLmFjdbkYC-fDbdUCDyDjwRTAzTJzrUzobCYNesHHfLqFg==]
- PubChem. (n.d.). 2-Methoxy-3-methylbenzoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9mODfCOJZ1f6lFTz326Ak5m6UASGvr9f7UlMG0zHmp1rQSiNFcKlCaGLf5Bu6c4lsYA52QLnCh_cxeKRnyqofJ2gQb8AsWnop4ghnva-1Xp5W2S_QBiIhJPiq778simnXEgv_-0ISqLu4Y6kVuZuRhQJ3l3IcyV0Zs4BigrlWfvYEG6EVhw==]
- BenchChem. (2026). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ7B4joD-44nE2cDnrUE3h0dcrmRpPnXOx-fX4qZODDmvkNKFoTSLQvulqC1Cyx5Vz-Rtbn5lAWMomPtWbm78bI48VsPrirpkkmmIqvKngYlKTJ7qL-Z1IQmGVKcIjKGdoQvBPAcxikLdsE7cmZVi7XV55aFzRnp6RaVQtBam9TCXeQDO0BsJrOxi6JUS8w6gQ264v5Duusd1gH45Wy4B3xAaj8jR2Wto9pKTQzeL5jeVxQKd5QuRO5Qp4owsR]
- BenchChem. (2026). Application Notes and Protocols: 2-Methyl-3-methoxybenzoyl Chloride in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhNITAjgfSEV-iEiP2CE-eqAzMJq7wGYne4-WvkNK0QFkZvEQf1otkegpg3YI6qMANGR8HHJZncVedECmhHxs6-RX_ZVE8cg5M4LcHbkOB5Fm6krjqn5xDFGXzMxHb0DUmgtD1p1nzJ2n7uUp3zkwv2JYsiM_crLTJ4PXEMqoEz4SWi5SFWFsiQKhBQ9TrvV4UYvW0FMKm3ju0xHeNi_6gBs3baVpH8qZMTO3ttIy6Bep5dQ==]
- Eurofins. (2021, May 24). Analytical Method Summaries. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHybabu4LTjeIGc5EfLWRCmLYEH9hVuQtmlr07Lc2dGl-yJDAAYoRkDuoS379uW9PoD_W70jZqEKtUDgWFixrtvGiI3QeDvSsxFDt2D06iOGCY28MoeuMn1eRqSe8N8GG-QGHwJt8ohp_n0c_alkw_NBpn1HQCy49fQEwPw_XfAYVFkcZjCZ_2ww2R5Mh4=]
- Sigma-Aldrich. (n.d.). 3-Methoxybenzoyl chloride 99 1711-05-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD9q6oOPZDcNrhso4MjEXh7cB0bKMF-17MEhj3zokg2dgcpKq2GK2OgsDkgXPnliW1ouD2Q7DxNEB1U8kmPis0LKb90F8Rk6arNKNLygz_BSMlugr4WDrZ124ggCj1mfkKekEwO7vaqnGNl4-iiGUJZo4X]
- Sigma-Aldrich. (n.d.). 3-Methoxybenzoyl chloride 99 1711-05-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfzuMQI6AhC3xtEuDyjoCz8eUTO4SQNJCrZb_QkaoggRv9MOG5m59LM48D_cdqP0Lrw76UGaOoyFOZ4I4N67Umolhyn839wJdjJSpt87aAdCwB1_e55Cw0q-IBbVnWKXMmVqrQKlX6xStR4EBJr8stCQCK]
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 3-Methoxybenzoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw8Rut1NwQR8ZGSRzo9rEIgsyHT7TzOpllSgWEyERV0xTkeJpeIEWPc9FbNo1_wtQgl7xp_0g1VAVA1I3YyBayfnPOMeehYyE7K6vxdgdsMCCS9oW4HXHAvL324pnCSeDEqja38sr-zRzJxI74qChVISD875QvttByvmc3988yp8iBDcByK7mTJCyki29k7hEvBy9TAGN0MsiESy7__btXczsZzG9vIGiGzXQHg0C1qQeJvwu9woc4kdKmd7nRBKv5QSovoCpCBxfbd9hzmUS8OvQ=]
- Arkivoc. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0t2GxJ1xg6Qy8lmPiRRxfSyk-clbAKb7nngrl2P_L56tx2u14Pg2j_y9V9O8oz9O8avgjf0yktVgApIGjxYUmykXgvgvYeYNcrk7VJfIpeccBZDLxXzfxxkCDArQ6DRybmTE=]
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Qhvc17zZy3UziqhSCfEIFltReftM2CwoeI82DePi8JdgyhekOhOtqpyVEM8NYLxSvkHCoDEsrJ0w_GCVDO1SB59pwPapVu619_WxisdkWD00ZPfaGgwy37ng_5LOSNXg_6nadvCy74n1c0o1rG80mNR2Oh-4OgUWJKIfwfLmeEm34fJ9YXIXr-7Dz4jR_GRSL_Zau5KQKaXIjUq0AVgSoET0]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [URL: https://vertexaisearch.cloud.google.
- ECHEMI. (n.d.). 3-Methoxybenzoyl chloride SDS, 1711-05-3 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDXovM4T76lUhwcOJYpTHHJ7_vk7dychf9je3rWUHMtD3Vi_FLl-Rq5G5L8_UWYA5F1dmJgxJzUr_LNJjA8C6PaUKblblCS_9t2RFxp1wmCwNTJYJutvzljntKY6egSadbn3uBjM3jN6odIS4OpBTmeZW3iPfqP_eYGChvBy01z76X]
- ChemicalBook. (n.d.). 3-METHOXYBENZOYL CHLORIDE | 1711-05-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn1x4jcIXA-ggSB2sOeWlOMUIwOIHWld1KfnyEICwKlN2xM-DfXFuO1L_FK67NlgMVbskUsk2xjs2paREOGDAWavMTR-0NVlpM-DDwbyJNFpglVhxPyoF3M43XQ7C9Z9iHxYuugsEDlenje_DEgiJb-ePZSlIQpMeuqwsKIPK6]
- PubMed. (2003, February 7). Carbocation-forming reactions in dimethyl sulfoxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIr7tuFZMEOwAU6SwVwqqgWVqb7orWSkGIhQ8GuuHIp8UfhF_UfozrnJQ5vofEj6s6woV7y-e8j2GuDsNzRWAAfvWrAXXWDXDv8uZErskX6nQZVBXJI-_UML8ETG0uLtzXsvA=]
- Reddit. (2021, April 17). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react? r/OrganicChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbr_kFYR3enqTY4MpikXJJVZu7EsQIzDgvyPKgfPLG5FjMK-eD5MWw_eYHGZwpFk9qyoaPulsRDc7jtgcyvJhe0ixbI130Wse1zZaeB56gbZyVWwNQWu2--R_RK6fyN68M72ZkDk1XvEFNpQB0PbZgqmfChQuFse9aTDnFtyEgKcgjuNjF0N8LlRlluCoMfLaKtknwH4fJjPA637XFRCDQIzPSmg==]
- NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSv8unNFBjXUkeMj1mkJIz-1Yau3mtvtcEyDL1y0tE5U7GCC2i1tpk7CdPiCoxwVb2otMKhU-YIQqGuwFvzI0nJzvOPi9BhKHBI1gpcbENYDG6hfwbKziY5wH1Gx-pui2oSfyDpT8s]
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnvDlBKydXVUYBPIjettPzMr5Lm7UdLjZkNkjI2inXN9iMOFGJcYa596KPOMvsp7mKK23ct20bw5Utc0GbeLKGXsRNokJI8GlA7-XVgeJNQOOvFhmZOh-Z5Rl_KMIPmI7L46njmvYRIpYzCOo=]
- PMC - NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLwpuZ7IBve2yFQWwFHRc8pqQEJulZG_BLYCgWMJca1zVUWFbLcbk1fz6nFeba94nZOiou_ZvZlnkfjPHXhNvH1ss9jIiF8DL7sG0Itsu3xh3iMEI0O9ZkSRh_uRWjpIxnQRvPCAYxxw-8QA==]
- EPA. (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdoEOK2RWtZXT_Em9Nchu-Rbdke1ICsQ_iKWtJWLiz6pZQv1bw5VDMB54SWPDKu5eaLrDrcbNo2Fk_TF-PWjEfNbHIiUOM5_pngUnJ0iF7QDsM6IJLklOCt3Qul9TD8ke4mNgMeOR8IkiBM5yGOF_r5RFqYjtEKbRxXfInC9F4yvTXwtayaPtgapMO]
- BenchChem. (2026). Technical Support Center: 2-Methyl-3-methoxybenzoyl Chloride Purification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6kD0WSM6mCfk8dBeGUFHVP1Ec8dkXDJ9E9Yy7lQkjFsqYugGylvVj2HRcBYMinuh2JWMTfOIbgZ8nQVYUYRHCSeGPp2AmT4yPRZtUsL0-FIOTgym6HyFTa5yA0PspV4po2megtbMwQQz_-qWc7GyCnUpIl5WjUII29rDeYCKW0GWSXGBA0sKmJsG0WzeOzyEhmzbflCl51_OuoA26j6-Z04bHpg==]
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsxpKgQpXXArqRJnUfsXVHinr6OcfwUnjijdjuD3-ejVeiNHA4guWxJHPEg_Mrl7HJ-PAZXRClGO6AkiPRRDzUr7UtNDqxd00G333WB0GVYAMPrpv4ULE9Im5fJ-kyKAdmqTSux6o0i_BEjGxU41q9EmCLiKEaJBGq38BmVX6s5kS6kYvpzObyIDNZKZH-lEE9kYffba5RBVgN6Gg0tsl-MKnmVwPgHFKtsaDqqrT4n2JF78497pYVE_gvdeku5DiYkivUsRcP4iJdpWZmtQnTFMBIejojBbXs7jQ55LMpkaJ0]
- BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_udp-zWPjHnMT4aFWBNSU0A6QV81wex2rWgrGGcI876x4rT2DUFBd-KaWXorZ7k65KpiAebx37_s47FRBtmyTkRUPg3nzkVVrOPk6ci_tCxB67guKH8k5l4FzL7NEeZtT6rsWozQB3ywXTX1AyAY9z1OP5DGszDW7qVTQrykPfi8VxTJCi9P4wNMhXWv2qXXuVOjrf_W8vn5rIU5sS4Yk9sfEdKNXmQ6haj-6XYa3Z3pIM3PvpXp1DZvUewmqwzNLdFE=]
- Patsnap. (2016, April 6). Preparation method of p-anisoyl chloride. Eureka. [URL: https://vertexaisearch.cloud.guge.com/grounding-api-redirect/AUZIYQGFO7s9QWrlBs3OihdhUKWOeShQ3tByn3t2qm5at9OZYbODGLHeif6zgpK1eymvl-xSTSuUmWJsvrcVUX3DVF046_ddZkvS7iSxk4QY3Pd8JdH_eky7aRp1KKZ61TzYc40Y58Lt2HsL9g==]
- ACS Publications. (2016, October 25). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdyGR6uKTUcBEXRHuUOWjF57JGYiULpiO64aJmOaPWjdTSn42C9Zgk7gF1X45kTxbfEthgkBt9H6pirSKFIQMD5WcbQcPpfZtoKlOdvzfVRVkoLmltpKYccppBQ9quhwEu84jzIKFRgU90E-POIg-LpOLz6Ei5Ahr-Q7sEtGF_tHIH9G_7W0fhGFm9GHnTzx7BH6mCYxTfpocPT2Y27BQMcCT]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvptaaDc55cxOvz6xQjG1aalUuRleTORLMw0dJB5R-vDFSSQkM3R-gmq6uFec58EIDsT1GyXFlnsZ-WQolziaPXs_tNGVv0bdwl82fi35OdMGcEywvfi26GVcRbaswRJAc0Ge972qq7xk3bg==]
- gChem. (n.d.). Proven DMSO Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGgp_brjuEx-720giANcOm3EIY7nYLbs7x7sv73pqhDBmgIcrRSWjNGxkAgt6qlU-xrCd4r-qFX9WX3582cgBs8wYA8b2sBjeyHb03Y8KnSnYl4Sf83J5dTBM76GbX2ZNykGnQ41qgwKiOdwghAc3kd7QByGw8FrLF77X8bis49QbzqVk7WQ==]
- ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG56llJdpxDGLvedscmrU3DlDLyNoTUAjCT-DSUC5-CSuxL3wYt1RMjYLAY4dAyYy9zPMbrtn-krR87Z4EBIFxsxTsB7RfgR5RgN5pqmhd6AcVeylJCslCD-9RR_erZtTK0sEUvFyxeuJ8OHyMB2RmHD-E0H0M8g6laEFXGAU_ksLML]
- Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDYtsxYi1LKNOdsKvQKJyKF466cFMBpkbcfjIevyxk7Nq_ZqyC9IfAuhwyg8SszR80TZbKKJPDvY5_ky1PrkdS7_1lho8U30JCqop6SP77KiUk3hCZJhbTvIjBGiRl80Kx1RcyMWZV65Qjj5Q6kGeNR2Ghk-gvq4s9SbHZy4MBDrhkBttzXv_Y]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acyl chloride â Grokipedia [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
- 5. shout.education [shout.education]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - Please wait for verification [reddit.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Carbocation-forming reactions in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. benchchem.com [benchchem.com]
